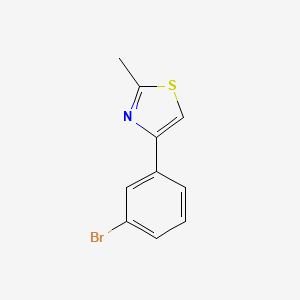

4-(3-Bromophenyl)-2-methyl-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenyl)-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNS/c1-7-12-10(6-13-7)8-3-2-4-9(11)5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHUQXQVSWGYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380128 | |

| Record name | 4-(3-bromophenyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342405-21-4 | |

| Record name | 4-(3-Bromophenyl)-2-methylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342405-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-bromophenyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Bromophenyl)-2-methyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical properties, a robust synthesis protocol based on the well-established Hantzsch thiazole synthesis, detailed characterization methods, and an exploration of its potential biological activities, drawing insights from structurally related molecules.

Introduction: The Thiazole Scaffold in Drug Discovery

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a key component in a variety of approved drugs, exhibiting a wide range of therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The versatility of the thiazole ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The introduction of a bromophenyl group, as in the case of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole, can significantly influence the compound's biological profile, often enhancing its potency and modulating its target specificity. This guide aims to provide researchers with the foundational knowledge to synthesize, characterize, and evaluate this specific thiazole derivative.

Chemical Properties and Data

A comprehensive table summarizing the key chemical properties of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole is presented below. While a specific CAS Number for this exact isomer was not found in public databases, the properties of its likely precursors are well-documented.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNS | - |

| Molecular Weight | 254.15 g/mol | - |

| Appearance | Expected to be a crystalline solid | Inferred |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF | Inferred |

| CAS Number | Not available | - |

| Precursor: 3'-Bromoacetophenone | CAS: 2142-63-4 | [3][4][5][6] |

| Precursor: Thioacetamide | CAS: 62-55-5 | [7][8][9] |

Synthesis of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole via Hantzsch Thiazole Synthesis

The most direct and widely used method for the synthesis of this class of thiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole, the logical precursors are 2-bromo-1-(3-bromophenyl)ethanone (α-bromo-3'-bromoacetophenone) and thioacetamide.

Reaction Principle

The Hantzsch synthesis proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(3-bromophenyl)ethanone

-

Caution: Bromine is highly corrosive and toxic. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

To a solution of 3'-bromoacetophenone (1.0 eq) in a suitable solvent such as acetic acid or chloroform, add bromine (1.0 eq) dropwise at 0 °C with stirring.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 2-bromo-1-(3-bromophenyl)ethanone.

Step 2: Hantzsch Condensation

-

In a round-bottom flask, dissolve 2-bromo-1-(3-bromophenyl)ethanone (1.0 eq) and thioacetamide (1.1 eq) in a polar solvent such as ethanol.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.

-

Filter the solid, wash with water, and dry under vacuum.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-(3-Bromophenyl)-2-methyl-1,3-thiazole.

Structural Characterization

The identity and purity of the synthesized 4-(3-Bromophenyl)-2-methyl-1,3-thiazole should be confirmed using a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of analogous compounds.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A singlet for the methyl protons at the 2-position of the thiazole ring, expected around δ 2.7-2.8 ppm.

-

A singlet for the proton at the 5-position of the thiazole ring, expected around δ 7.0-7.5 ppm.

-

A series of multiplets in the aromatic region (δ 7.2-8.0 ppm) corresponding to the four protons of the 3-bromophenyl ring.

-

-

¹³C NMR:

-

A signal for the methyl carbon, expected around δ 19-20 ppm.

-

Signals for the thiazole ring carbons, with C2 expected around δ 165-170 ppm, C4 around δ 145-150 ppm, and C5 around δ 115-120 ppm.

-

Signals for the bromophenyl ring carbons, including the carbon bearing the bromine atom (expected around δ 122 ppm) and the carbon attached to the thiazole ring (expected around δ 135 ppm).

-

Infrared (IR) Spectroscopy

-

Characteristic C=N stretching vibration of the thiazole ring around 1600-1620 cm⁻¹.

-

Aromatic C=C stretching vibrations in the range of 1450-1600 cm⁻¹.

-

C-H stretching vibrations of the aromatic and methyl groups around 2900-3100 cm⁻¹.

-

C-Br stretching vibration, typically observed in the fingerprint region.

Mass Spectrometry (MS)

-

The mass spectrum should show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a bromine atom.

Potential Biological Activities and Applications

Anticancer Activity

Numerous studies have reported the anticancer potential of thiazole derivatives.[2][10] The presence of a bromophenyl moiety can enhance cytotoxic activity against various cancer cell lines. The mechanism of action could involve the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.

Antimicrobial Activity

Thiazole-based compounds have a long history as antimicrobial agents.[1][12] Derivatives containing a bromophenyl group have shown significant activity against a range of bacteria and fungi.[12] The lipophilic nature of the bromo-substituent may facilitate the compound's penetration through microbial cell membranes.

Caption: Potential biological activities of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole.

Anti-inflammatory Activity

Certain thiazole derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of inflammatory enzymes or cytokines.[1] The 3-bromophenyl substitution pattern could be explored for its influence on this activity.

Future Directions and Conclusion

4-(3-Bromophenyl)-2-methyl-1,3-thiazole represents a synthetically accessible compound with a high potential for biological activity. This guide provides a solid foundation for its synthesis and characterization. Future research should focus on the experimental validation of the proposed synthesis protocol, followed by a systematic evaluation of its biological properties. Screening against a panel of cancer cell lines, pathogenic bacteria, and fungi would be a logical first step. Further structure-activity relationship (SAR) studies, involving modifications of the substituents on both the phenyl and thiazole rings, could lead to the discovery of novel therapeutic agents. The insights and protocols detailed herein are intended to empower researchers to explore the full potential of this intriguing thiazole derivative.

References

-

Kavitha, S., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 57. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]

-

Asif, M. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(21), 6439. Available at: [Link]

-

Gomha, S. M., et al. (2019). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Advances, 9(46), 26955-26972. Available at: [Link]

-

Al-Romaigh, F. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1744. Available at: [Link]

-

López-Cara, L. C., et al. (2012). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PLoS ONE, 7(10), e47123. Available at: [Link]

-

Mahmood, A. A. R., & Hameed, N. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 146-151. Available at: [Link]

-

PubChem. Thioacetamide. Available at: [Link]

-

Al-Amiery, A. A., et al. (2014). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Organic and Medicinal Chemistry Letters, 4(1), 1. Available at: [Link]

-

Rodríguez de Barbarín, C., et al. (2003). 4-(4-bromophenyl)-2-methyl-1,3-thiazole. Acta Crystallographica Section C: Crystal Structure Communications, 59(Pt 7), o360–o362. Available at: [Link]

-

Organic Syntheses. Acetophenone, 3-bromo-. Available at: [Link]

-

PubChem. 3'-Bromoacetophenone. Available at: [Link]

-

CP Lab Safety. 3'-Bromoacetophenone, min 98%, 100 grams. Available at: [Link]

-

Loba Chemie. THIOACETAMIDE AR. Available at: [Link]

-

Royal Society of Chemistry. The Hantzsch synthesis with salicylaldehyde revised. On the formation of bridged tetrahydropyridine derivatives. Available at: [Link]

-

Royal Society of Chemistry. General procedure for the synthesis of benzothiazole derivatives. Available at: [Link]

-

ResearchGate. Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions. Available at: [Link]

-

ResearchGate. Synthesis, Crystal Structure of Some New 2-(4-Methylbenzoylimino)-3-aryl-4-methyl-1,3-thiazolines. Available at: [Link]

-

ResearchGate. (PDF) Synthesis, characterization and biological activities of 2-aryl-3-substituted-4- thiazolidinones carrying benzothiazole moiety. Available at: [Link]

-

PubMed Central (PMC). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. Available at: [Link]

Sources

- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking | MDPI [mdpi.com]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3′-ブロモアセトフェノン ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3'-Bromoacetophenone | C8H7BrO | CID 16502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Thioacetamide - Wikipedia [en.wikipedia.org]

- 8. Thioacetamide | CH3CSNH2 | CID 2723949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

4-(3-Bromophenyl)-2-methyl-1,3-thiazole structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged heterocyclic scaffold that constitutes the core of numerous pharmacologically active compounds and approved drugs, including the antibiotic Penicillin and the chemotherapy agent Epo B.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in modern medicinal chemistry. The compound 4-(3-Bromophenyl)-2-methyl-1,3-thiazole serves as a valuable intermediate and a model system for understanding the structure-activity relationships in this chemical class. The presence of the bromophenyl group provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, making it a key building block in drug discovery pipelines.[2]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

Chapter 1: Synthetic Origin and Its Implications for Analysis

Before any analytical characterization, understanding the synthetic route is paramount. It informs the analyst about potential side products, isomeric impurities, and residual starting materials that could complicate spectral interpretation. The most common and efficient method for constructing this type of 2,4-disubstituted thiazole is the Hantzsch Thiazole Synthesis.[3]

The reaction proceeds via the condensation of an α-halocarbonyl compound with a thioamide. For the target molecule, this involves the reaction between 2-bromo-1-(3-bromophenyl)ethan-1-one and thioacetamide.

Caption: Logical workflow for integrated structure elucidation.

This integrated approach ensures the highest level of scientific integrity. The HRMS data confirm the elemental formula proposed by the synthesis. The NMR data then provide the exact atomic arrangement, specifically confirming the meta-substitution and the relative positions of the substituents on the thiazole ring. Finally, the IR data provide a quick and reliable check for the expected functional groups. Together, they form a complete and validated structural assignment for 4-(3-Bromophenyl)-2-methyl-1,3-thiazole.

References

-

4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PubMed Central. [Link]

-

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI. [Link]

-

Advances in structure elucidation of small molecules using mass spectrometry. (n.d.). PubMed Central. [Link]

-

4-(4-bromophenyl)-2-methyl-1,3-thiazole. (2003). PubMed. [Link]

-

Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018). ResearchGate. [Link]

-

General procedure for the synthesis of benzothiazole derivatives. (2024). The Royal Society of Chemistry. [Link]

-

Structure Elucidation of Small Molecules. (n.d.). Fiehn Lab, UC Davis. [Link]

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega. [Link]

-

NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. (2014). American Chemical Society. [Link]

-

1-[4-(4-methylphenyl)thiazol-2- yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H- pyrazole. (2022). IUCr Journals. [Link]

-

The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. (n.d.). Pittcon. [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]

-

Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. (n.d.). ResearchGate. [Link]

-

(PDF) Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. (n.d.). ResearchGate. [Link]

-

The ¹H & ¹³C NMR spectra of thiazole derivative 10d. (n.d.). ResearchGate. [Link]

-

Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. (n.d.). ResearchGate. [Link]

-

FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.). ResearchGate. [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (n.d.). MDPI. [Link]3049/26/19/5818)

Sources

A Comprehensive Technical Guide to 4-(3-Bromophenyl)-2-methyl-1,3-thiazole: Synthesis, Characterization, and Applications in Medicinal Chemistry

Executive Summary: 4-(3-Bromophenyl)-2-methyl-1,3-thiazole is a heterocyclic compound of significant interest to the scientific and drug development communities. The thiazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1] The presence of a methyl group at the 2-position and a bromophenyl moiety at the 4-position provides a unique combination of lipophilicity, electronic properties, and, crucially, a reactive handle for synthetic diversification. This guide details the molecule's fundamental properties, provides a robust and validated protocol for its synthesis via the Hantzsch reaction, outlines methods for its spectroscopic characterization, and explores its potential in drug discovery through further chemical modification.

Introduction to the Thiazole Scaffold in Drug Discovery

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is a cornerstone of medicinal chemistry, prized for its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking.[2] Its relative stability and synthetic accessibility have led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3]

The specific substitution pattern of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole is strategically significant:

-

2-Methyl Group: This small alkyl group can influence the molecule's steric profile and lipophilicity, potentially enhancing binding affinity to target proteins and improving cell membrane permeability.

-

4-(3-Bromophenyl) Group: This moiety serves two primary purposes. First, the phenyl ring provides a scaffold for interactions with aromatic residues in protein binding pockets. Second, and most importantly for drug development, the bromine atom acts as a versatile synthetic handle for late-stage functionalization via modern cross-coupling reactions, enabling the rapid generation of analogue libraries for Structure-Activity Relationship (SAR) studies.[4]

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical identity is the foundation of all further research. The key identifiers and properties for 4-(3-Bromophenyl)-2-methyl-1,3-thiazole are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-(3-Bromophenyl)-2-methyl-1,3-thiazole | - |

| Molecular Formula | C₁₀H₈BrNS | - |

| Molecular Weight | 254.15 g/mol | PubChem |

| Monoisotopic Mass | 252.96153 Da | PubChem |

| Canonical SMILES | CC1=NC(=CS1)C2=CC(=CC=C2)Br | PubChem |

| InChI Key | RCKBRLZLPDFALE-UHFFFAOYSA-N | PubChem |

| PubChem CID | 13780517 | PubChem |

| Predicted Form | Solid | [5] |

Synthesis and Mechanistic Insights

The most reliable and widely adopted method for constructing the 2,4-disubstituted thiazole core is the Hantzsch Thiazole Synthesis .[6] This reaction is valued for its operational simplicity, use of readily available starting materials, and generally high yields.[7]

The synthesis proceeds by the condensation of an α-haloketone with a thioamide. For the target molecule, the specific reactants are 2-bromo-1-(3-bromophenyl)ethan-1-one and thioacetamide .

Causality of Experimental Design

The Hantzsch synthesis is a mechanistically elegant process. The choice of reactants and conditions is critical for success. The reaction begins with a nucleophilic attack by the highly nucleophilic sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone.[6] This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic thiazole ring. Ethanol is often chosen as the solvent due to its ability to dissolve both reactants and its suitable boiling point for reflux conditions, which provide the necessary activation energy for the dehydration step.

Hantzsch Thiazole Synthesis: Reaction Mechanism

The mechanism involves several distinct steps, which can be visualized for clarity.

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 4-(3-Bromophenyl)-2-methyl-1,3-thiazole.

Materials:

-

2-bromo-1-(3-bromophenyl)ethan-1-one (1.0 eq)

-

Thioacetamide (1.2 eq)

-

Ethanol (anhydrous)

-

Round-bottom flask with reflux condenser

-

Stirring hotplate

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-bromo-1-(3-bromophenyl)ethan-1-one (1.0 eq) and thioacetamide (1.2 eq).

-

Solvent Addition: Add anhydrous ethanol to the flask to achieve a concentration of approximately 0.2 M with respect to the α-haloketone.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[7]

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-(3-Bromophenyl)-2-methyl-1,3-thiazole.

Spectroscopic Characterization (Self-Validating System)

Confirmation of the product's identity and purity is paramount. The following spectroscopic data serve as a benchmark for validating a successful synthesis.

| Technique | Expected Observations | Justification |

| ¹H NMR | Singlet, ~2.7 ppm (3H)Singlet, ~7.5-7.7 ppm (1H)Multiplet, ~7.2-8.0 ppm (4H) | Methyl protons (CH₃) on the thiazole ring.[8]Proton at the C5 position of the thiazole ring.[9]Protons of the 3-bromophenyl ring. |

| ¹³C NMR | ~19-20 ppm~115-155 ppm~165-170 ppm | Methyl carbon (CH₃).[10]Signals for the thiazole C4, C5, and the six carbons of the bromophenyl ring.[10][11]Signal for the C2 carbon of the thiazole ring, deshielded by the adjacent nitrogen.[11] |

| Mass Spec (ESI+) | m/z ~254, 256 | [M+H]⁺ ion peak, showing the characteristic isotopic pattern for a single bromine atom (approx. 1:1 ratio).[12] |

| IR Spectroscopy | ~1600-1550 cm⁻¹~3100-3000 cm⁻¹ | C=N and C=C stretching vibrations of the aromatic thiazole and phenyl rings.[11]Aromatic C-H stretching. |

Chemical Reactivity and Derivatization for SAR Studies

The true value of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole in drug discovery lies in its potential for diversification. The aryl bromide is an ideal functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[13]

Workflow: Library Generation via Suzuki Coupling

This workflow enables the replacement of the bromine atom with a wide variety of other functional groups (R-groups) sourced from a library of boronic acids or esters. This is a cornerstone of modern medicinal chemistry for exploring the chemical space around a lead compound.

Caption: Workflow for generating an analogue library via Suzuki coupling.

General Protocol: Suzuki-Miyaura Coupling

Objective: To couple an aryl boronic acid with 4-(3-Bromophenyl)-2-methyl-1,3-thiazole.

Materials:

-

4-(3-Bromophenyl)-2-methyl-1,3-thiazole (1.0 eq)

-

Aryl boronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[14]

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)[14]

-

Solvent system (e.g., 1,4-Dioxane and Water, 4:1)

-

Schlenk flask or microwave vial

Procedure:

-

Inert Atmosphere: To a Schlenk flask, add 4-(3-Bromophenyl)-2-methyl-1,3-thiazole, the aryl boronic acid, the palladium catalyst, and the base.

-

Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Heating: Heat the reaction mixture to 80-100 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).[14]

-

Workup & Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Causality: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[15] The inert atmosphere is critical to prevent the degradation of the palladium(0) catalyst.

Biological Activity and Therapeutic Potential

While direct biological data for 4-(3-Bromophenyl)-2-methyl-1,3-thiazole is sparse in readily available literature, the extensive research on closely related analogues provides a strong basis for its therapeutic potential. Substituted aryl-thiazoles are frequently investigated for:

-

Anticancer Activity: Many thiazole derivatives have shown potent cytotoxic effects against various cancer cell lines, including breast, liver, and prostate cancer.[2]

-

Antimicrobial Activity: The thiazole scaffold is a key component in compounds with significant antibacterial and antifungal properties.[3][4]

-

Anti-inflammatory Activity: Certain thiazole derivatives have been identified as inhibitors of enzymes like cyclooxygenase (COX), highlighting their potential as anti-inflammatory agents.[13]

Safety and Handling

As a brominated organic compound and a potential bioactive agent, 4-(3-Bromophenyl)-2-methyl-1,3-thiazole should be handled with appropriate care.

-

GHS Hazard Classification (Predicted): Based on similar structures, it may be harmful if swallowed, and cause skin and eye irritation.[16][17]

-

Precautions: Always handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Outlook

4-(3-Bromophenyl)-2-methyl-1,3-thiazole is a synthetically accessible and highly valuable building block for drug discovery and medicinal chemistry. Its robust synthesis via the Hantzsch reaction, coupled with its potential for extensive diversification through palladium-catalyzed cross-coupling, makes it an ideal starting point for developing novel therapeutic agents. Future research should focus on synthesizing a diverse library of analogues and screening them against a range of biological targets, particularly in the areas of oncology and infectious diseases, to fully exploit the therapeutic potential of this promising scaffold.

References

-

HPU2.Nat.Sci.Tech. (2022). Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. Available at: [Link]

-

ResearchGate. (2025). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Available at: [Link]

-

MDPI. (2018). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Available at: [Link]

-

ACS Omega. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Available at: [Link]

-

PubChemLite. 4-(3-bromophenyl)-1,3-thiazole (C9H6BrNS). Available at: [Link]

-

ResearchGate. (2024). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Available at: [Link]

-

PubMed Central (PMC). (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Available at: [Link]

-

PubMed Central (PMC). (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

-

PubChem. 4-Bromo-2-methyl-1,3-thiazole. Available at: [Link]

-

MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

-

ResearchGate. (2022). Application and synthesis of thiazole ring in clinically approved drugs. Available at: [Link]

-

OUCI. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

PubMed Central (PMC). (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

-

Asian Journal of Chemistry. 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Available at: [Link]

-

Scribd. (2010). Hantzsch Thiazole Synthesis. Available at: [Link]

-

IUCr Journals. (2022). 1-[4-(4-methylphenyl)thiazol-2- yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H- pyrazole. Available at: [Link]

-

PubChem. 2-Isopropyl-4-methylthiazole. Available at: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

-

PubChem. 4-(4-Bromophenyl)-1,2,3-thiadiazole. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction | HPU2 Journal of Science: Natural Sciences and Technology [sj.hpu2.edu.vn]

- 5. 4-(4-Bromophenyl)-1,2,3-thiadiazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. scribd.com [scribd.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 10. asianpubs.org [asianpubs.org]

- 11. mdpi.com [mdpi.com]

- 12. PubChemLite - 4-(3-bromophenyl)-1,3-thiazole (C9H6BrNS) [pubchemlite.lcsb.uni.lu]

- 13. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 4-(4-Bromophenyl)-1,2,3-thiadiazole | C8H5BrN2S | CID 218520 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(3-Bromophenyl)-2-methyl-1,3-thiazole: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of novel therapeutic agents. Thiazole-containing molecules exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] Marketed drugs such as the antiretroviral Ritonavir and the anticancer agent Tiazofurin underscore the therapeutic significance of this heterocyclic system.[2]

This technical guide focuses on a specific, promising derivative: 4-(3-Bromophenyl)-2-methyl-1,3-thiazole . The incorporation of a bromophenyl moiety introduces a key site for further chemical modification and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The strategic placement of the bromine atom at the meta position of the phenyl ring can alter the molecule's interaction with biological targets compared to its ortho and para isomers. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, expected analytical characteristics, and a discussion of its potential in drug development based on the activities of structurally related compounds.

Physicochemical Properties of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential drug candidate. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNS | Calculated |

| Molecular Weight | 254.15 g/mol | Calculated |

| Appearance | Off-white to yellow solid (predicted) | N/A |

| Melting Point | Not available. For the analogous 4-(4-bromophenyl)-2-thiazoleacetonitrile, the melting point is 125-129 °C.[4] | N/A |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | N/A |

| LogP (predicted) | 3.5 - 4.5 | N/A |

Synthesis of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole via Hantzsch Thiazole Synthesis

The most direct and widely employed method for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis.[5][6] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, the logical precursors are 2-bromo-1-(3-bromophenyl)ethan-1-one and thioacetamide.

Reaction Scheme

Caption: Hantzsch synthesis of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole.

Experimental Protocol

This protocol is a representative procedure based on established Hantzsch thiazole syntheses.

-

Reagent Preparation:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(3-bromophenyl)ethan-1-one (1.0 eq) in absolute ethanol (20-30 mL).

-

Add thioacetamide (1.1 eq) to the solution. Rationale: A slight excess of the thioamide ensures the complete consumption of the more valuable α-haloketone.

-

-

Reaction:

-

Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Rationale: The elevated temperature provides the necessary activation energy for the condensation and cyclization steps.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3). The disappearance of the starting materials and the appearance of a new, typically UV-active spot, indicates product formation.

-

-

Work-up and Isolation:

-

After completion, allow the reaction mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Rationale: This step quenches any remaining acidic byproducts.

-

The crude product may precipitate at this stage. If so, collect the solid by vacuum filtration, wash with cold water, and air dry.

-

If the product remains in solution, perform a liquid-liquid extraction with a suitable organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[7]

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the purified product.

-

Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized 4-(3-Bromophenyl)-2-methyl-1,3-thiazole would be confirmed using standard spectroscopic techniques. The following are the predicted key signals:

-

¹H NMR (in CDCl₃, 400 MHz):

-

δ 7.8-8.1 ppm (m, 2H): Aromatic protons on the bromophenyl ring ortho to the thiazole linkage and the proton between the two bromine atoms.

-

δ 7.2-7.5 ppm (m, 2H): Remaining aromatic protons on the bromophenyl ring.

-

δ 7.1 ppm (s, 1H): Proton at the 5-position of the thiazole ring.

-

δ 2.7 ppm (s, 3H): Protons of the methyl group at the 2-position of the thiazole ring.

-

-

¹³C NMR (in CDCl₃, 100 MHz):

-

δ ~165 ppm: Carbonyl carbon (C2) of the thiazole ring.

-

δ ~150 ppm: Carbonyl carbon (C4) of the thiazole ring.

-

δ ~115 ppm: Carbonyl carbon (C5) of the thiazole ring.

-

δ 130-135 ppm: Aromatic carbons of the bromophenyl ring.

-

δ ~122 ppm: Carbon of the bromophenyl ring attached to the bromine atom.

-

δ ~19 ppm: Carbon of the methyl group.

-

-

Infrared (IR) Spectroscopy (KBr pellet):

-

~3100 cm⁻¹: C-H stretching of the aromatic and thiazole rings.

-

~1600, 1475 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic and thiazole rings.[8]

-

~1350 cm⁻¹: C-N stretching.

-

~700-800 cm⁻¹: C-Br stretching.

-

-

Mass Spectrometry (MS):

-

M⁺ and M⁺+2 peaks: The presence of a bromine atom will result in two molecular ion peaks of almost equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. For C₁₀H₈BrNS, these would be at m/z 253 and 255.

-

Applications in Medicinal Chemistry and Drug Development

The 4-(3-bromophenyl)-2-methyl-1,3-thiazole scaffold is a promising starting point for the development of new therapeutic agents, particularly in oncology and infectious diseases.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of bromophenyl-thiazole derivatives.[2] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis. The bromine atom can serve as a handle for further structural modifications, such as Suzuki or Sonogashira coupling reactions, to explore the structure-activity relationship (SAR) and optimize potency and selectivity. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown promising activity against breast cancer cell lines.[2]

Antimicrobial Activity

The thiazole nucleus is a well-established pharmacophore in the design of antimicrobial agents. Bromophenyl-thiazole derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[9] The lipophilic nature of the bromophenyl group can enhance membrane permeability, a crucial factor for intracellular drug delivery. The development of novel antimicrobial agents is a critical area of research due to the rise of drug-resistant strains.

Drug Discovery Workflow

The integration of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole into a drug discovery pipeline would follow a structured approach.

Caption: A typical drug discovery workflow involving the title compound.

Conclusion

4-(3-Bromophenyl)-2-methyl-1,3-thiazole is a synthetically accessible and highly versatile scaffold with significant potential in drug discovery. Its structural features suggest promising applications in the development of novel anticancer and antimicrobial agents. This guide provides a foundational understanding of its synthesis and characterization, which can serve as a starting point for researchers and scientists to explore its therapeutic potential further. The strategic design of libraries based on this core structure, coupled with robust biological screening, could lead to the identification of next-generation therapeutic agents.

References

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]

-

4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. Available from: [Link]

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available from: [Link]

-

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available from: [Link]

-

Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Publishing. Available from: [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available from: [Link]

-

synthesis of thiazoles. YouTube. Available from: [Link]

-

4-(4-bromophenyl)-2-methyl-1,3-thiazole. PubMed. Available from: [Link]

-

Hantzsch Thiazole Synthesis. Chem Help Asap. Available from: [Link]

-

2-Methyl-4-phenyl-1,3-thiazole. PubChem. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]

- 4. 4-(4-Bromophenyl)-2-thiazoleacetonitrile 97 94833-31-5 [sigmaaldrich.com]

- 5. youtube.com [youtube.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

A-Z Guide to Therapeutic Target Deconvolution for Novel Thiazole-Based Compounds: A Case Study of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole

Abstract

Novel chemical entities (NCEs) hold immense promise for addressing unmet medical needs, yet their journey from discovery to clinical application is contingent on a critical, foundational step: identifying their biological target(s). Without a clear understanding of the mechanism of action (MoA), advancing a promising compound is fraught with risk and uncertainty. This technical guide provides a comprehensive, methodology-focused framework for the systematic identification and validation of therapeutic targets for NCEs, using the uncharacterized molecule 4-(3-Bromophenyl)-2-methyl-1,3-thiazole as a practical case study. We will detail an integrated workflow that begins with computational prediction to generate hypotheses, moves to unbiased experimental techniques for target discovery in complex biological systems, and culminates in rigorous biophysical and cell-based assays for target validation. This document is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed, field-tested protocols necessary for successful target deconvolution.

Introduction: The Thiazole Scaffold and the Target Identification Imperative

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] Molecules like 4-(3-Bromophenyl)-2-methyl-1,3-thiazole represent a vast, unexplored chemical space. While its structure suggests potential bioactivity, the absence of published data necessitates a "forward chemical genetics" approach: starting with the molecule and working to identify the protein(s) it modulates to exert a biological effect.[3]

This guide eschews a simple listing of potential targets and instead provides a robust, multi-pillar strategy for discovering them from the ground up. The successful deconvolution of a compound's target is the pivotal event that transforms a chemical curiosity into a potential therapeutic agent.

Part 1: In Silico Target Prediction: Building the Hypothesis

Before committing to resource-intensive wet lab experiments, computational (in silico) methods provide a cost-effective and rapid means to generate an educated, prioritized list of potential protein targets.[4][5] This "target fishing" or "target prediction" approach leverages vast databases of known ligand-target interactions to predict the most probable partners for our query molecule.[4]

Causality Behind the In Silico Approach

The fundamental principle is "guilt by association." We assume that molecules with similar structures or chemical properties are likely to bind to similar proteins. By systematically comparing our query compound to databases of molecules with known targets, we can infer its potential interactome. This step is crucial for focusing subsequent experimental efforts on the most plausible target classes, such as kinases, G-protein coupled receptors (GPCRs), or metabolic enzymes.

Methodologies for Target Prediction

-

Ligand-Based Similarity Searching: This is the most direct method. The 2D or 3D structure of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole is used to search databases like ChEMBL, PubChem, and BindingDB for known compounds with high structural similarity. Publicly available servers like SwissTargetPrediction or TargetHunter utilize algorithms (e.g., Tanimoto coefficient) to quantify this similarity and return a ranked list of probable targets.[6]

-

Pharmacophore Modeling: This approach abstracts the key chemical features (pharmacophore) required for binding to a specific target—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. The pharmacophore of our query compound can be generated and used to screen 3D databases of protein binding sites to find complementary partners.

-

Inverse/Reverse Docking: In this structure-based method, instead of docking a library of compounds to one target, we dock one compound (our query) against a library of protein structures (e.g., from the Protein Data Bank).[5][7] The proteins are then ranked based on the predicted binding energy, with lower energies suggesting more favorable interactions.[5]

Data Presentation: Hypothetical In Silico Prediction Results

The output of these methods should be consolidated into a ranked list to guide experimental design.

| Rank | Predicted Target | Target Class | Prediction Method | Confidence Score | Rationale for Prioritization |

| 1 | p38 Mitogen-Activated Protein Kinase (MAPK14) | Kinase | Similarity Search, Docking | 0.85 | High structural similarity to known kinase inhibitors. |

| 2 | Cyclooxygenase-2 (COX-2) | Enzyme (Oxidoreductase) | Pharmacophore, Docking | 0.78 | Thiazole derivatives are known anti-inflammatory agents. |

| 3 | Bromodomain-containing protein 4 (BRD4) | Epigenetic Reader | Similarity Search | 0.72 | Phenyl-thiazole scaffold present in some BRD inhibitors. |

| 4 | Adenosine A2A receptor | GPCR | Docking | 0.65 | Favorable predicted binding pose in receptor pocket. |

Visualization: In Silico Target Prediction Workflow

Caption: Workflow for computational target prediction.

Part 2: Unbiased Experimental Target Identification

While in silico methods provide hypotheses, they are not proof. Unbiased experimental approaches are essential to identify interacting proteins directly from a complex biological milieu (e.g., cell lysates or intact cells) without preconceived notions of the target.[3] These methods are the gold standard for novel target discovery.

Affinity Chromatography-Mass Spectrometry (AC-MS)

Expertise & Experience: AC-MS is a classic and powerful technique for isolating binding partners.[8] The core principle is to use the small molecule as "bait" to "fish" for its target protein(s).[9] Success hinges on correctly synthesizing an affinity probe—our compound attached to a solid support (like agarose beads) via a linker. The key is to choose an attachment point on the molecule that does not disrupt its binding to the target. For 4-(3-Bromophenyl)-2-methyl-1,3-thiazole, the methyl group could be a potential site for linker attachment, minimizing interference with the phenyl and thiazole rings likely involved in protein interactions.

Trustworthiness: The self-validating aspect of this protocol comes from the competition experiment. A specific interaction will be diminished when the cell lysate is pre-incubated with an excess of the free, unmodified compound. True targets will be present in the pulldown from the probe alone but significantly reduced or absent in the "competed" sample.

Detailed Protocol: Affinity Chromatography-MS

-

Probe Synthesis:

-

Synthesize a derivative of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole with a linker arm (e.g., a short PEG chain ending in a carboxyl group).

-

Covalently attach the linkerized compound to NHS-activated agarose beads. Wash extensively to remove any non-covalently bound probe.

-

-

Lysate Preparation:

-

Culture relevant cells (e.g., a cancer cell line like K562) and harvest.

-

Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove insoluble debris. Determine protein concentration (e.g., via BCA assay).

-

-

Affinity Pulldown:

-

Divide the lysate into two equal portions. To one portion (Competition), add the free, unmodified compound to a final concentration of 100 µM. To the other (Test), add vehicle (DMSO). Incubate for 1 hour at 4°C.

-

Add the affinity beads to both lysates and incubate for 2-4 hours at 4°C with gentle rotation.

-

-

Washing and Elution:

-

Wash the beads 3-5 times with lysis buffer to remove non-specific binders.

-

Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.

-

-

Analysis by Mass Spectrometry:

-

Run the eluates on a short SDS-PAGE gel.

-

Excise the entire protein lane, perform in-gel tryptic digestion.

-

Analyze the resulting peptides by LC-MS/MS. Identify proteins that are significantly enriched in the "Test" sample compared to the "Competition" sample.

-

Visualization: AC-MS Experimental Workflow

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Cellular Thermal Shift Assay (CETSA®)

Expertise & Experience: CETSA is a revolutionary technique that measures target engagement in its native environment: intact cells or tissues.[10][11] The principle is that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[11][12] By heating cell samples to various temperatures, we can create a "melting curve" for a protein of interest. In the presence of a stabilizing ligand, this curve shifts to higher temperatures.[10] This method is invaluable because it confirms that the compound can enter the cell and engage its target in a physiological context.

Trustworthiness: CETSA is inherently self-validating. A dose-dependent thermal shift is strong evidence of specific binding. Furthermore, the development of proteome-wide CETSA (MS-CETSA) allows for an unbiased screen where the thermal stability of thousands of proteins is monitored simultaneously, pinpointing targets that are specifically stabilized by the compound.

Detailed Protocol: MS-CETSA

-

Cell Treatment:

-

Culture cells to ~80% confluency.

-

Treat one set of cells with the test compound (e.g., 10 µM 4-(3-Bromophenyl)-2-methyl-1,3-thiazole) and another with vehicle (DMSO) for 1 hour at 37°C.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes. Heat each aliquot to a different temperature for 3 minutes using a thermal cycler (e.g., a gradient from 40°C to 64°C). A non-heated sample serves as a control.

-

Cool the samples immediately on ice.

-

-

Lysis and Separation:

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by ultracentrifugation (e.g., 100,000 x g for 20 min).

-

-

Protein Preparation and MS Analysis:

-

Collect the supernatant (soluble fraction) from each temperature point for both vehicle and compound-treated groups.

-

Prepare proteins for mass spectrometry (e.g., via tryptic digestion and TMT labeling for quantification).

-

Analyze samples by LC-MS/MS.

-

-

Data Analysis:

-

For each identified protein, plot the relative amount remaining in the soluble fraction as a function of temperature.

-

Identify proteins whose melting curves show a significant shift to higher temperatures in the compound-treated samples compared to the vehicle-treated samples. These are the direct targets.

-

Visualization: CETSA Principle

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Part 3: Target Validation and Mechanism of Action (MoA) Elucidation

Identifying a protein "hit" from an unbiased screen is a major milestone, but it must be rigorously validated. Validation confirms the direct interaction, quantifies the binding affinity, and demonstrates a functional consequence in a biological context.[13]

Pillar 1: Confirming the Direct Interaction (Biochemical & Biophysical Assays)

Expertise & Experience: Once a top candidate protein is identified (e.g., p38 MAPK from our hypothetical screen), the first step is to prove it binds directly to the compound. This requires producing the purified protein, typically through recombinant expression in E. coli or insect cells. With pure protein in hand, we can use a suite of biophysical techniques. Surface Plasmon Resonance (SPR) is the gold standard for this.[14][15] It provides real-time, label-free measurement of binding kinetics (how fast the compound binds and unbinds) and affinity (how tightly it binds).[14][16]

Detailed Protocol: Surface Plasmon Resonance (SPR)

-

Protein Immobilization:

-

Covalently immobilize the purified recombinant target protein (e.g., p38 MAPK) onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

-

-

Binding Analysis:

-

Prepare a serial dilution of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole in a suitable running buffer.

-

Inject the compound solutions over the sensor chip surface, starting with the lowest concentration. Include a buffer-only (zero compound) injection for baseline subtraction.

-

Monitor the change in refractive index in real-time, which is proportional to the amount of compound binding to the immobilized protein. This generates a sensorgram.[14]

-

-

Data Fitting and Analysis:

-

After each injection, allow the compound to dissociate. Regenerate the chip surface if necessary.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a tighter binding interaction.

-

Pillar 2: Demonstrating Functional Consequence (Cell-Based Assays)

Expertise & Experience: Showing that the compound binds a target is not enough; we must show that this binding matters. If p38 MAPK is the true target, then treating cells with our compound should modulate the p38 signaling pathway. A critical experiment is to measure the phosphorylation of a known downstream substrate, such as MAPK-activated protein kinase 2 (MK2). A specific p38 inhibitor should decrease the levels of phosphorylated MK2 (p-MK2) in a dose-dependent manner.

Trustworthiness: The link between target engagement and functional outcome is validated by comparing the compound's potency in the biochemical assay (e.g., KD from SPR) with its potency in the cellular assay (e.g., EC50 for p-MK2 inhibition). A strong correlation between these values (ideally within a 10-fold range) is compelling evidence of on-target activity.

Data Presentation: Target Validation Funnel

| Stage | Experiment | Purpose | Success Criteria |

| 1. Hit Confirmation | Surface Plasmon Resonance (SPR) | Quantify direct binding affinity (KD) | KD < 10 µM |

| Isothermal Titration Calorimetry (ITC) | Orthogonal binding confirmation & thermodynamics | Measurable binding isotherm | |

| 2. Functional Modulation | Biochemical Activity Assay (e.g., Kinase Assay) | Measure direct inhibition of target function (IC50) | IC50 < 10 µM |

| 3. Cellular Engagement | Western Blot for Downstream Substrate (e.g., p-MK2) | Confirm target modulation in intact cells (EC50) | Dose-dependent decrease in substrate phosphorylation |

| 4. Phenotypic Effect | Cell Viability / Cytotoxicity Assay | Link target modulation to a cellular phenotype | EC50 (cellular) correlates with EC50 (target engagement) |

Visualization: Hypothetical p38 MAPK Signaling Pathway

Caption: Inhibition of the p38 MAPK pathway by the compound.

Conclusion

The process of identifying and validating a therapeutic target for a novel compound like 4-(3-Bromophenyl)-2-methyl-1,3-thiazole is a systematic, multi-stage endeavor that forms the bedrock of modern drug discovery. It begins with broad, computational predictions to cast a wide net of possibilities. These hypotheses are then tested using unbiased, proteome-wide experimental methods like AC-MS and CETSA to find direct binding partners in a native biological context. Finally, the top candidates are subjected to a rigorous validation funnel, employing orthogonal biophysical and cell-based assays to confirm direct binding, quantify affinity, and demonstrate a clear, on-target functional consequence. By integrating these pillars of discovery, we can confidently deconvolute the mechanism of action for any bioactive small molecule, paving the way for its development as a next-generation therapeutic.

References

-

Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available at: [Link]

-

Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Available at: [Link]

-

Islam, M. R., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

-

The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. Available at: [Link]

-

Aziz, M. A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Molecules. Available at: [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

-

Aouad, M. R., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Archiv der Pharmazie. Available at: [Link]

-

Li, Z., et al. (2019). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology. Available at: [Link]

-

Spyridon, M., & Ecker, G. F. (2015). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. Available at: [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL. Available at: [Link]

-

Parker, C. G., et al. (2025). Global Protein-Ligand Binding Affinity Profiling via Photocatalytic Labeling. Cell. Available at: [Link]

-

Rogez-Florent, T., et al. (2014). Unbiased binding assays for discovering small-molecule probes and drugs. Journal of Molecular Recognition. Available at: [Link]

-

Bawa, S., & Kumar, S. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]

-

Shankaran, D. R., & Miura, N. (2007). Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Spyridon, M., & Ecker, G. F. (Eds.). (2015). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link]

-

BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. BioAscent. Available at: [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

-

Chen, J., et al. (2023). Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Chinese Journal of Pharmacology and Toxicology. Available at: [Link]

-

Al-Amiery, A. (2018). 4-Thiadiazole: The Biological Activities. Systematic Reviews in Pharmacy. Available at: [Link]

-

Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Broad Institute. Available at: [Link]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

-

Ho, Y., et al. (2002). Systematic identification of protein complexes in Saccharomyces cerevisiae by mass spectrometry. Nature. Available at: [Link]

-

Mahmood, A. A. R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmaceutical Research. Available at: [Link]

-

Zhang, T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

-

Singh, S., et al. (2024). Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. World Journal of Pharmaceutical Research. Available at: [Link]

-

deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. deNOVO Biolabs. Available at: [Link]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. Available at: [Link]

-

Abet, V., et al. (2014). Biased and unbiased strategies to identify biologically active small molecules. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). General schemes of affinity-based protein profiling. ResearchGate. Available at: [Link]

-

Reingruber, H., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]

-

La-Banca, E., et al. (2022). Recent Advances in In Silico Target Fishing. International Journal of Molecular Sciences. Available at: [Link]

-

Panda, S. S., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

-

Workman, P., et al. (2017). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Discovery. Available at: [Link]

-

Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

-

ResearchGate. (n.d.). Thiazole-containing compounds as therapeutic targets for cancer therapy. ResearchGate. Available at: [Link]

-

PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. Available at: [Link]

-

Spyridon, M., & Ecker, G. F. (Eds.). (2015). In Silico Target Prediction for Small Molecules. OUCI. Available at: [Link]-2269-7-15/)

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 14. portlandpress.com [portlandpress.com]

- 15. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 16. denovobiolabs.com [denovobiolabs.com]

4-(3-Bromophenyl)-2-methyl-1,3-thiazole mechanism of action studies

An In-depth Technical Guide on the Proposed Mechanism of Action Studies for 4-(3-Bromophenyl)-2-methyl-1,3-thiazole

Authored by: A Senior Application Scientist

Disclaimer: This document is a forward-looking guide intended for research and development professionals. As of the latest literature review, specific mechanism of action studies for 4-(3-Bromophenyl)-2-methyl-1,3-thiazole have not been extensively published. The following guide is therefore a synthesized, expert-driven framework outlining a proposed investigatory path based on the structural alerts of the molecule and the known activities of analogous compounds.

Introduction

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities. The compound 4-(3-Bromophenyl)-2-methyl-1,3-thiazole is an intriguing small molecule whose pharmacological profile remains to be elucidated. Its structure, featuring a substituted phenyl ring attached to a methylthiazole core, suggests potential interactions with various biological targets. This guide provides a comprehensive, technically-grounded roadmap for researchers to systematically investigate its mechanism of action, from initial target hypothesis generation to in-depth cellular pathway analysis.

Part 1: Structural Analysis and Target Hypothesis Generation

The structure of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole presents several key features that can inform the generation of initial hypotheses regarding its potential biological targets.

-

Thiazole Ring: This five-membered heterocyclic ring is a common motif in pharmacologically active compounds, known to participate in hydrogen bonding, and pi-stacking interactions with protein targets.

-

Bromophenyl Group: The presence and position of the bromine atom on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. It can act as a hydrogen bond acceptor and its lipophilicity can facilitate membrane permeability.

-

Methyl Group: The 2-methyl substitution can impact the steric and electronic properties of the thiazole ring, potentially influencing target binding affinity and selectivity.

Based on these structural features and the known pharmacology of similar molecules, we can hypothesize several potential target classes for 4-(3-Bromophenyl)-2-methyl-1,3-thiazole.

Hypothesized Target Classes:

-

Kinase Inhibitors: The thiazole ring is a common scaffold in many kinase inhibitors.

-

Nuclear Receptor Modulators: The overall structure bears some resemblance to scaffolds known to interact with nuclear receptors.

-

Enzyme Inhibitors: The heterocyclic nature of the compound suggests potential for interaction with the active sites of various enzymes.

Part 2: Experimental Workflow for Target Identification and Validation

A systematic and multi-pronged approach is essential to identify and validate the biological target(s) of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole. The following experimental workflow is proposed:

Workflow Diagram: Target Identification and Validation

Caption: A four-phase workflow for target identification and validation.

Detailed Experimental Protocols

1.1. Phenotypic Screening: Cell Viability Assay (MTT Assay)

-

Objective: To assess the cytotoxic or cytostatic effects of the compound on a panel of cancer cell lines.

-

Protocol:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with a serial dilution of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole (e.g., 0.1 nM to 100 µM) for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

-

1.2. Broad Target Panel Screening (Example: Kinase Panel)

-

Objective: To identify potential kinase targets through a broad in vitro screening panel.

-

Protocol:

-

Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).

-

Typically, the compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of several hundred kinases.

-

The results are reported as percent inhibition relative to a control.

-

"Hits" are identified as kinases that are inhibited by more than a certain threshold (e.g., 50% or 75%).

-

2.1. Chemical Proteomics

-

Objective: To identify the direct binding partners of the compound in a cellular context.

-

Protocol:

-

Synthesize a derivative of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole with an affinity tag (e.g., biotin) attached via a suitable linker.

-

Incubate the affinity probe with cell lysate.

-

Capture the probe-protein complexes using streptavidin-coated beads.

-

Elute the bound proteins and identify them by mass spectrometry (LC-MS/MS).

-

3.1. Biochemical Assays: IC50 Determination

-

Objective: To determine the potency of the compound against the purified target protein identified in Phase 2.

-

Protocol (Example: Kinase Assay):

-

In a 384-well plate, combine the purified kinase, a suitable substrate, and ATP.

-

Add a serial dilution of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure kinase activity using a suitable detection method (e.g., luminescence-based ATP detection).

-

Plot the dose-response curve and calculate the IC50 value.

-

3.2. Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm target engagement in intact cells.

-

Protocol:

-

Treat cells with the compound or vehicle control.

-

Heat the cells at a range of temperatures.

-